molecular formula C8H9F5O2S B1455981 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240257-12-8

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1455981
CAS No.: 1240257-12-8
M. Wt: 264.21 g/mol
InChI Key: HLDZEDSNZDEAMU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol is an organofluorine compound characterized by the presence of a methoxy group, a pentafluorosulfur group, and a benzyl alcohol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group onto a benzyl alcohol derivative. One common method includes the reaction of 2-methoxybenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the pentafluorosulfur group or to convert the alcohol group to an alkane.

    Substitution: The methoxy group or the pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: 2-Methoxy-5-(pentafluorosulfur)benzaldehyde or 2-Methoxy-5-(pentafluorosulfur)benzoic acid.

    Reduction: 2-Methoxy-5-(pentafluorosulfur)benzyl alkane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the pentafluorosulfur group can engage in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzyl alcohol
  • 5-(Pentafluorosulfur)benzyl alcohol
  • 2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Methoxy-5-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both a methoxy group and a pentafluorosulfur group on the benzyl alcohol framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with only one of these functional groups.

Properties

IUPAC Name

[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O2S/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDZEDSNZDEAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-(pentafluorosulfur)benzyl alcohol
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2-Methoxy-5-(pentafluorosulfur)benzyl alcohol
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2-Methoxy-5-(pentafluorosulfur)benzyl alcohol
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2-Methoxy-5-(pentafluorosulfur)benzyl alcohol
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Reactant of Route 6
2-Methoxy-5-(pentafluorosulfur)benzyl alcohol

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